Violdelphin
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Overview
Description
Violdelphin is a natural product that has gained attention in the scientific community due to its potential therapeutic applications. It is a member of the violacein family, which is a group of pigments produced by certain bacteria. This compound has been found to possess various biological activities, including antimicrobial, antitumor, and antioxidant properties.
Mechanism of Action
The mechanism of action of violdelphin is not fully understood. However, it has been suggested that this compound exerts its antimicrobial activity by disrupting the cell membrane of bacteria. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. The antioxidant activity of this compound is thought to be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including MRSA and Pseudomonas aeruginosa. This compound has also been found to induce apoptosis in cancer cells, which can help prevent the spread of cancer. Additionally, this compound has been found to have antioxidant activity, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Violdelphin has several advantages for lab experiments. It is a natural product, which means it is less likely to have side effects compared to synthetic compounds. This compound is also relatively easy to synthesize, which makes it more accessible for research purposes. However, there are also some limitations to using this compound in lab experiments. It can be difficult to obtain large quantities of this compound, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which means its potential therapeutic applications are not fully understood.
Future Directions
There are several future directions for violdelphin research. One potential direction is to investigate its potential as an antimicrobial agent. This compound has shown promising activity against various bacteria, including MRSA and Pseudomonas aeruginosa. Another potential direction is to investigate its potential as an antitumor agent. This compound has shown activity against various cancer cell lines, and further research could help identify its potential as a cancer treatment. Additionally, further research could help elucidate the mechanism of action of this compound and its potential as an antioxidant agent.
Synthesis Methods
Violdelphin is produced by certain bacteria, such as Chromobacterium violaceum and Janthinobacterium lividum. The synthesis of this compound involves the condensation of two molecules of tryptophan, which is an amino acid. The process is catalyzed by a group of enzymes called violacein synthases. This compound can also be synthesized chemically using various methods, including the Pictet-Spengler reaction and the Fischer indole synthesis.
Scientific Research Applications
Violdelphin has been found to possess various biological activities, making it a potential candidate for therapeutic applications. It has been shown to have antimicrobial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to have antioxidant activity, which can help protect cells from oxidative damage.
properties
CAS RN |
126417-59-2 |
---|---|
Molecular Formula |
C53H59O30+ |
Molecular Weight |
1176 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromenylium-7-yl]oxyoxan-2-yl]methoxycarbonyl]phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C53H58O30/c1-18-34(58)39(63)43(67)50(76-18)75-17-33-38(62)42(66)46(70)53(83-33)80-30-14-25-26(55)12-24(13-29(25)79-47(30)21-10-27(56)35(59)28(57)11-21)78-52-45(69)41(65)37(61)32(82-52)16-74-49(72)20-4-8-23(9-5-20)77-51-44(68)40(64)36(60)31(81-51)15-73-48(71)19-2-6-22(54)7-3-19/h2-14,18,31-34,36-46,50-53,58,60-70H,15-17H2,1H3,(H4-,54,55,56,57,59,71)/p+1/t18-,31+,32+,33+,34-,36+,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,50+,51+,52+,53+/m0/s1 |
InChI Key |
YODABPUZPVYDEF-CIBWSIAMSA-O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C9=CC=C(C=C9)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)OC8C(C(C(C(O8)COC(=O)C9=CC=C(C=C9)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)OC8C(C(C(C(O8)COC(=O)C9=CC=C(C=C9)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Other CAS RN |
126417-59-2 |
synonyms |
delphinidin 3-rutinoside-7-O-(6-O-(4-(6-O-(4-hydroxybenzoyl)-beta-D-glucosyl)oxybenzoyl)-beta-D-glucoside) violdelphin |
Origin of Product |
United States |
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